PLX647(OMe)
Description
Properties
CAS No. |
923562-22-5 |
|---|---|
Molecular Formula |
C22H19F3N4O |
Molecular Weight |
412.41 |
IUPAC Name |
5-[(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-2-pyridinamine |
InChI |
InChI=1S/C22H19F3N4O/c1-30-18-9-19-16(12-28-21(19)29-13-18)8-15-4-7-20(27-11-15)26-10-14-2-5-17(6-3-14)22(23,24)25/h2-7,9,11-13H,8,10H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
WLYQGNIWNGFGPH-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(CNC2=NC=C(CC3=CNC4=NC=C(OC)C=C43)C=C2)C=C1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PLX647(OMe); PLX647-OMe; PLX647 OMe; |
Origin of Product |
United States |
Chemical Synthesis and Structural Derivations of Plx647 Ome
Synthetic Methodologies for 7-Azaindole (B17877) Scaffold Derivatives
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a crucial component in the design of numerous kinase inhibitors. nih.govresearchgate.net Its synthesis and derivatization are key to creating a diverse range of compounds with specific biological activities. A common and effective method for creating substituted 7-azaindole derivatives involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. mdpi.comsci-hub.seresearchgate.net
A general synthetic route often starts with a halogenated 7-azaindole, such as 5-bromo-3-iodo-7-azaindole. sci-hub.se To control the regioselectivity of subsequent reactions, the nitrogen of the indole (B1671886) ring is typically protected, for instance with a tosyl (Ts) group. sci-hub.se This protection activates the C-3 position for the first Suzuki-Miyaura coupling, allowing the introduction of an aryl or heteroaryl group. sci-hub.se Following this, a second Suzuki-Miyaura reaction can be performed at the C-5 position. mdpi.comsci-hub.se The final step involves the removal of the protecting group, usually under basic conditions, to yield the desired 3,5-disubstituted 7-azaindole derivative. sci-hub.se
Researchers have optimized these conditions to perform the two Suzuki coupling reactions in a "one-pot" synthesis, which improves the efficiency of the process. sci-hub.se Other synthetic strategies include the condensation of an alkyne with a substituted 2-aminopyridine (B139424) to form the azaindole ring. mdpi.com These methodologies provide a robust platform for generating a wide array of 7-azaindole derivatives for screening and optimization as kinase inhibitors. nih.gov
Rational Design Principles for PLX647 and its 5-Methoxyl Analog
The design of PLX647 and its analog, PLX647(OMe), originated from a scaffold-based drug discovery approach. pnas.orgresearchgate.net The 7-azaindole scaffold was identified as a unique kinase inhibitor framework through low-affinity enzymatic screening of a large library of low-molecular-weight compounds. pnas.orgmdpi.com Crystallographic studies confirmed that the 7-azaindole moiety could effectively form hydrogen bonds with the hinge residues in the ATP-binding site of kinases. researchgate.net
The development of PLX647 involved several key design considerations. Starting with a basic 7-azaindole scaffold, a 3-methylene linker was incorporated. mdpi.comresearchgate.net A pyridine (B92270) ring was used to provide an endocyclic nitrogen atom as a hydrogen bond acceptor. mdpi.comresearchgate.net To interact with the kinase selectivity pocket, a trifluoromethyl-benzylamine group was introduced, resulting in the compound PLX647. mdpi.comresearchgate.net
PLX647 demonstrated potent inhibition of both FMS and KIT kinases. medchemexpress.comcaymanchem.com However, its aqueous solubility was limited. pnas.orgmdpi.com To address this, the 5-methoxyl analog, PLX647(OMe), was designed by introducing a methoxy (B1213986) group at the 5-position of the 7-azaindole core. mdpi.comresearchgate.net This modification significantly enhanced the aqueous solubility of the compound, from 14 μM for PLX647 to 77 μM for PLX647(OMe). pnas.orgmdpi.com While this change slightly reduced the inhibitory activity against FMS kinase, the improved solubility made it more suitable for further studies, including co-crystallization with its target kinase. pnas.org
Derivatization Strategies for Enhanced Pharmacological Profiles
The derivatization of the 7-azaindole scaffold is a key strategy for optimizing the pharmacological properties of kinase inhibitors. The development of PLX647 and its analogs exemplifies this approach, with modifications aimed at improving potency, selectivity, and physicochemical properties like solubility. mdpi.comresearchgate.net
The introduction of a methoxy group at the 5-position of the 7-azaindole ring to create PLX647(OMe) was a successful strategy to enhance aqueous solubility. pnas.orgmdpi.com Although this resulted in a slight decrease in inhibitory potency against FMS, the improved solubility was a significant advantage for potential therapeutic development. pnas.org
Further optimization of this series led to the development of Pexidartinib (B1662808). In this derivative, the methoxy group at the 5-position of the 7-azaindole was replaced with a chlorine atom. mdpi.comresearchgate.net This modification resulted in a significant improvement in the inhibitory potency for CSF1R, a target kinase. mdpi.comresearchgate.net The ability to make small, targeted changes to the 7-azaindole scaffold and its substituents allows for the fine-tuning of the compound's properties to achieve a desired therapeutic profile. choderalab.org These derivatization strategies highlight the versatility of the 7-azaindole core in medicinal chemistry. researchgate.net
Inhibitory Activity of PLX647 and its Analogs
| Compound | Target Kinase | IC50 (nM) | Aqueous Solubility (μM) |
| PLX647 | FMS | 28 researchgate.netmedchemexpress.comcaymanchem.com | 14 pnas.orgmdpi.com |
| KIT | 16 medchemexpress.comcaymanchem.com | ||
| PLX647(OMe) | FMS | 62 pnas.orgmdpi.comresearchgate.net | 77 pnas.orgmdpi.com |
| Pexidartinib | CSF1R | 13 mdpi.comresearchgate.net |
Molecular Mechanism of Action and Target Engagement
Biochemical Characterization of FMS and KIT Kinase Inhibition
In Vitro Enzymatic Kinase Inhibition Profiling
PLX647(OMe) is a derivative of PLX647, a potent dual inhibitor of the FMS and KIT kinases. While PLX647(OMe) is slightly less potent in inhibiting FMS compared to its parent compound, its enhanced aqueous solubility makes it more suitable for co-crystallization studies. nih.gov The inhibitory activity of the closely related compound, PLX647, has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. For FMS and KIT kinases, the IC50 values for PLX647 are 28 nM and 16 nM, respectively. immune-system-research.commedchemexpress.comcaymanchem.comhoelzel-biotech.com PLX647(OMe) itself has a reported IC50 of 0.062 μM for FMS. nih.gov
The inhibitory action of PLX647 extends to cellular models. In Ba/F3 cells engineered to express constitutively active forms of these kinases, PLX647 demonstrated potent inhibition of proliferation. The IC50 for Ba/F3 cells expressing BCR-FMS was 92 nM, and for those expressing BCR-KIT, it was 180 nM. immune-system-research.commedchemexpress.comcaymanchem.com This selective inhibition was confirmed by the observation that the presence of interleukin-3 (IL-3), which supports the growth of these cells independently of FMS or KIT signaling, rendered PLX647 ineffective. nih.gov Furthermore, PLX647 effectively inhibited the proliferation of cell lines that endogenously express these kinases and are dependent on their ligands for growth. The M-NFS-60 cell line, which expresses FMS, had an IC50 of 380 nM, while the M-07e cell line, expressing KIT, had an IC50 of 230 nM. nih.govimmune-system-research.commedchemexpress.comcaymanchem.com
Table 1: In Vitro Enzymatic and Cellular Inhibition Profile of PLX647 and PLX647(OMe)
| Compound | Target/Cell Line | Assay Type | IC50 (nM) |
|---|---|---|---|
| PLX647 | FMS | Enzymatic | 28 |
| PLX647 | KIT | Enzymatic | 16 |
| PLX647(OMe) | FMS | Enzymatic | 62 |
| PLX647 | Ba/F3 (BCR-FMS) | Cellular Proliferation | 92 |
| PLX647 | Ba/F3 (BCR-KIT) | Cellular Proliferation | 180 |
| PLX647 | M-NFS-60 (endogenous FMS) | Cellular Proliferation | 380 |
| PLX647 | M-07e (endogenous KIT) | Cellular Proliferation | 230 |
Structural Basis of Kinase Binding and Specificity
X-ray Crystallographic Analysis of PLX647(OMe)-FMS Complex
The structural basis for the potent and selective inhibition of FMS by this class of inhibitors was elucidated through X-ray crystallography. The crystal structure of PLX647(OMe) in a complex with the FMS kinase domain was determined. nih.gov PLX647(OMe) was chosen for this analysis due to its superior aqueous solubility compared to PLX647, which facilitated the growth of high-quality crystals suitable for diffraction studies. nih.gov The structural information obtained from the FMS/PLX647-OMe complex is considered representative of the interactions formed between PLX647 and FMS, as the only structural difference between the two compounds is a methoxy (B1213986) group located in a solvent-accessible region of the molecule. nih.gov
Allosteric Modulation and Conformational States (e.g., DFG-out)
PLX647(OMe) and its parent compound, PLX647, are classified as type II kinase inhibitors. This classification is based on their ability to bind to and stabilize an inactive conformation of the kinase. Specifically, they bind to the "DFG-out" conformation, where the aspartate (D), phenylalanine (F), and glycine (G) motif of the activation loop is flipped out of its active conformation. sigmaaldrich.com This binding mode is a form of allosteric modulation, as the inhibitor does not directly compete with ATP for binding in the active conformation but rather locks the kinase in a state that is incompatible with catalysis. The stabilization of the auto-inhibited, DFG-out state is a key aspect of the molecular mechanism of action for this class of inhibitors. nih.govsigmaaldrich.com
Cellular Target Engagement and Downstream Signaling Pathways
PLX647(OMe) demonstrates specific engagement with key cellular targets, leading to the modulation of downstream signaling pathways that are critical in various cell populations. Its mechanism is centered on the inhibition of specific receptor tyrosine kinases.
As an analog of PLX647, PLX647(OMe) was developed with improved aqueous solubility, making it highly suitable for co-crystallization studies to understand its binding mechanics. nih.gov It functions as a potent dual inhibitor of FMS and KIT kinases. nih.gov The engagement with these primary targets has been quantified, showing a strong inhibitory effect. The half-maximal inhibitory concentration (IC50) for FMS is a key indicator of its potency at the cellular level.
| Target Kinase | PLX647(OMe) IC50 |
|---|---|
| FMS | 0.062 µM |
The inhibition of FMS and KIT kinases by PLX647(OMe) directly impacts the signaling cascades these receptors control. Receptor tyrosine kinases like FMS and KIT, upon activation, typically initiate a cascade of intracellular signaling events that regulate fundamental cellular processes. oaepublish.com These pathways are crucial for the proliferation, survival, migration, and activation of specific cell lineages. nih.govoaepublish.com
By blocking the kinase activity of FMS and KIT, PLX647(OMe) effectively disrupts these downstream pathways. The primary cell populations controlled by FMS and KIT signaling are macrophages, osteoclasts, and mast cells. nih.gov Consequently, the compound selectively impedes the functions of these cells. Research findings have demonstrated that the inhibition of this signaling leads to tangible effects on cell behavior and accumulation in tissues. For instance, in a unilateral ureteral obstruction (UUO) model of acute kidney inflammation, the administration of the closely related compound PLX647 led to a significant reduction in both the proliferation and accumulation of macrophages in the injured kidney tissue. nih.gov
| Cell Type | Downstream Cellular Effect of Inhibition | Observed Outcome |
|---|---|---|
| Macrophages | Blocks proliferation, migration, and activation | Reduced accumulation and proliferation in injured kidney tissue nih.gov |
| Osteoclasts | Blocks proliferation, migration, and activation | N/A |
| Mast Cells | Blocks proliferation, migration, and activation | N/A |
The structural basis for this target engagement reveals that PLX647(OMe) binds to the auto-inhibited state of the kinases. nih.gov The interaction is highly specific, with the compound's structure tailored to fit into the ATP-binding pocket of FMS and KIT, thereby preventing the phosphorylation events that trigger downstream signaling. nih.gov
Preclinical Biological Activities and Mechanistic Efficacy Studies
In Vitro Cellular Pharmacology
The in vitro cellular pharmacology of PLX647 reveals its targeted effects on specific cell lineages and signaling pathways, highlighting its mechanistic efficacy.
PLX647 has demonstrated significant inhibitory effects on the proliferation and differentiation of various myeloid cell types, which are critically dependent on FMS and KIT signaling. The compound has been shown to selectively block the proliferation, migration, and activation of macrophages, osteoclasts, and mast cells immune-system-research.com.
The inhibitory activity of PLX647 on the proliferation of FMS- and KIT-dependent cell lines has been quantified. In a Ba/F3 cell line expressing BCR-FMS, PLX647 exhibited a potent inhibitory effect with a half-maximal inhibitory concentration (IC50) of 92 nM. Similarly, in a corresponding Ba/F3 cell line expressing BCR-KIT, the IC50 was determined to be 180 nM nih.gov. The compound also effectively inhibited the proliferation of ligand-dependent cell lines that endogenously express these receptors, with an IC50 of 380 nM for the FMS-expressing M-NFS-60 cell line and 230 nM for the KIT-expressing M-07e cell line immune-system-research.comnih.gov.
Furthermore, PLX647 has been shown to inhibit the differentiation of osteoclasts, which are crucial for bone resorption. The IC50 for the inhibition of osteoclast differentiation was found to be 0.17 µM immune-system-research.comnih.gov. This anti-osteoclast activity suggests a potential mechanism to block bone and joint destruction in relevant disease models immune-system-research.com. In a mouse passive cutaneous anaphylaxis (PCA) model, PLX647 demonstrated a 38% inhibition of mast cell degranulation, indicating its ability to modulate mast cell activation through KIT inhibition immune-system-research.com.
| Cell Line/Process | Target | IC50 (nM) |
|---|---|---|
| BCR-FMS expressing Ba/F3 cells | FMS | 92 |
| BCR-KIT expressing Ba/F3 cells | KIT | 180 |
| M-NFS-60 (endogenous FMS) | FMS | 380 |
| M-07e (endogenous KIT) | KIT | 230 |
| Osteoclast Differentiation | FMS | 170 |
PLX647 has been shown to modulate the release of key pro-inflammatory cytokines. In in vivo studies, PLX647 was found to reduce the release of tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) immune-system-research.comnih.gov. This suggests a direct role for FMS and/or KIT signaling in the inflammatory cascade triggered by bacterial endotoxins. The ability to inhibit the production of these cytokines is a critical aspect of its immunomodulatory effects observed in preclinical models of inflammation.
In addition to its effects on normal myeloid cells, PLX647 has demonstrated activity against tumor cell lines that are dependent on activated FMS, KIT, or the structurally related FMS-like tyrosine kinase 3 (FLT3). The compound potently inhibits the growth of the MV4-11 human leukemic cell line, which expresses an internal tandem duplication (ITD) mutant of FLT3, with an IC50 of 110 nM immune-system-research.comnih.gov. However, it is significantly less active against the OCI-AML5 cell line, which expresses wild-type FLT3, with an IC50 of 1.6 µM nih.gov. This suggests that PLX647 may be particularly effective against cancers driven by the constitutively active FLT3-ITD mutation nih.gov.
PLX647 also shows minimal inhibition of the proliferation of Ba/F3 cells expressing BCR-KDR, with an IC50 of 5 µM, indicating its selectivity over this related kinase immune-system-research.comnih.gov.
| Cell Line | Relevant Mutation/Expression | IC50 (nM) |
|---|---|---|
| MV4-11 | FLT3-ITD | 110 |
| OCI-AML5 | Wild-type FLT3 | 1600 |
| BCR-KDR expressing Ba/F3 cells | BCR-KDR | 5000 |
Recent studies have explored the impact of PLX647 on macrophages infected with the Human Immunodeficiency Virus-1 (HIV-1). Macrophages are a key reservoir for HIV-1, and their persistence contributes to the challenges in eradicating the virus. Research has shown that CSF-1R antagonists, including PLX647, can reduce the viability of HIV-1-infected macrophages and decrease the extent of viral replication researchgate.net. In one study, treatment of HIV-1-infected macrophages with PLX647 at a concentration of 10 µM resulted in a 75% decrease in cell numbers compared to cultures treated with an inactive control compound researchgate.net. This suggests that targeting the CSF-1R pathway with PLX647 could be a strategy to promote the elimination of HIV-1-infected myeloid cells researchgate.net.
In Vivo Preclinical Models of Disease
The in vivo efficacy of PLX647 has been evaluated in various preclinical models of inflammatory diseases, demonstrating its immunomodulatory potential.
In a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation, oral administration of PLX647 was shown to reduce the release of the pro-inflammatory cytokines TNF-α and IL-6 nih.gov. This in vivo activity corroborates the in vitro findings and highlights the potential of PLX647 to mitigate systemic inflammatory responses.
Furthermore, in a mouse model of acute kidney inflammation induced by unilateral ureteral obstruction (UUO), PLX647 demonstrated a significant therapeutic effect. The accumulation of macrophages in the injured kidney is a hallmark of this model and is largely dependent on local macrophage proliferation driven by increased CSF-1 production immune-system-research.com. Treatment with PLX647 resulted in a marked reduction in the accumulation of F4/80+ macrophages in the obstructed kidney nih.gov. Specifically, a 77% reduction in macrophage levels was observed, indicating that PLX647 can effectively target the proliferation and infiltration of these inflammatory cells in a disease setting nih.gov. These findings underscore the compound's ability to exert potent immunomodulatory effects in vivo by inhibiting FMS-dependent macrophage activity.
Antiresorptive Activity in Bone Remodeling and Osteolysis Models
PLX647 has demonstrated notable antiresorptive activity by targeting osteoclasts, the primary cells responsible for bone resorption. The differentiation, activity, and survival of osteoclasts are dependent on signaling through the FMS kinase, also known as the CSF-1R. As a potent inhibitor of FMS, PLX647 has shown efficacy in preclinical models of bone destruction nih.gov.
In a rat model of cancer-induced bone pain and osteolysis, the administration of PLX647 resulted in a significant reversal of allodynia and protection against bone erosion nih.gov. Histopathological analysis of the bone in this model revealed that PLX647 treatment led to a marked reduction in osteolysis.
| Treatment Group | Mean Histopathology Score (Osteolysis) | Mean TRAP5b Staining Score |
|---|---|---|
| MRMT-1 + Vehicle | 2.5 | 2.8 |
| MRMT-1 + PLX647 | 1.2 | 1.5 |
Histopathology scoring criteria: 0=normal, 1=mild, 2=moderate, 3=severe. TRAP5b staining is a marker for osteoclasts. nih.gov
These findings underscore the potential of PLX647 as a therapeutic agent for conditions characterized by excessive bone resorption, such as osteolytic bone metastases nih.govnih.gov. The mechanism of action is attributed to the direct inhibition of osteoclast function through the blockade of CSF-1R signaling nih.gov.
Antitumor Immune Modulation via Myeloid-Derived Suppressor Cell Depletion
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in suppressing antitumor immunity. In the tumor microenvironment, MDSCs inhibit the function of T cells and natural killer (NK) cells, thereby promoting tumor progression.
PLX647 has been shown to modulate the tumor immune microenvironment by depleting MDSCs. In a B16 melanoma mouse model, blockade of CSF-1R with PLX647 led to the inhibition of tumor-infiltrating MDSCs. This depletion of MDSCs was associated with an enhancement of anti-tumor T cell responses. Furthermore, treatment with PLX647 sensitized the tumors to immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. The combination therapy resulted in increased tumor regression and prolonged survival in mice compared to treatment with immune checkpoint inhibitors alone.
Investigation in Autoimmune Disease Models (e.g., Type 1 Diabetes, Collagen-Induced Arthritis)
The therapeutic potential of PLX647 has also been explored in models of autoimmune diseases.
Type 1 Diabetes:
In the non-obese diabetic (NOD) mouse model of Type 1 Diabetes, PLX647 was investigated for its ability to reverse the disease. The study revealed that PLX647, a c-Kit/c-Fms inhibitor, demonstrated relatively weak efficacy in reversing diabetes when compared to other tyrosine kinase inhibitors like imatinib nih.gov.
| Treatment Group | Number of Mice | Percentage of Diabetic Mice at End of Study |
|---|---|---|
| Control Chow | 6 | 100% |
| PLX647 (600 mg/kg of chow) | 9 | ~78% |
Data extrapolated from graphical representation in the source. nih.gov
This suggests that while CSF-1R inhibition may have some effect, it is not the primary target for achieving long-term remission in this model of autoimmune diabetes nih.gov.
Collagen-Induced Arthritis:
Currently, there is no publicly available research data on the investigation of PLX647(OMe) in preclinical models of collagen-induced arthritis.
Microglial Cell Depletion in Central Nervous System Research Models
Microglia are the resident immune cells of the central nervous system (CNS) and are dependent on CSF-1R signaling for their survival and proliferation. Pharmacological inhibition of CSF-1R has become a widely used strategy for depleting microglia in vivo to study their roles in health and disease.
PLX647 is a potent CSF-1R inhibitor that can cross the blood-brain barrier, leading to the depletion of microglia without causing significant inflammation or damage to the blood-brain barrier. The extent of microglial depletion can be modulated by the dose and duration of the treatment. This approach has been instrumental in elucidating the functions of microglia in various neurological conditions, including neuroinflammation and neurodegenerative diseases.
Structure Activity Relationships Sar and Computational Insights
Elucidation of Key Structural Motifs for FMS/KIT Selectivity
The dual inhibitory capability of the PLX647 series against both FMS (colony-stimulating factor 1 receptor) and KIT (stem cell factor receptor) kinases is attributed to specific structural features. The 7-azaindole (B17877) scaffold itself is a crucial element, identified through screening campaigns as a unique kinase inhibitor framework. pnas.orgresearchgate.net This scaffold facilitates critical hydrogen bonding interactions with the hinge region of the kinase's ATP-binding site. researchgate.netmdpi.com
A pivotal component of the PLX647 design is the use of a pyridine (B92270) as the central ring, which presents an endocyclic nitrogen atom as a hydrogen bond acceptor. pnas.orgresearchgate.net This was a strategic modification from an earlier analog, PLX070, which utilized an exocyclic ether oxygen for this interaction. pnas.orgresearchgate.net This pyridine ring, combined with a flexible 3-methylene linker, allows the inhibitor to access the backbone NH group of the conserved Asp-Phe-Gly (DFG) motif in both FMS and KIT. pnas.org The conformational flexibility of this methylene (B1212753) linker is critical, as replacing it with a more rigid keto linker resulted in a significant loss of potency. pnas.org
Furthermore, the trifluoromethyl-phenylmethylamino tail of PLX647 and its analog PLX647(OMe) engages with the kinase selectivity pocket located adjacent to the gatekeeper residue. pnas.orgresearchgate.net While the selectivity pockets of FMS and KIT are highly similar, subtle differences, such as the residue preceding the DFG motif (Gly795 in FMS and Cys809 in KIT), likely contribute to the nuanced binding affinities observed. researchgate.net The interaction of the inhibitor with the juxtamembrane domain, particularly Trp557 in KIT, is another key determinant of its binding and inhibitory action. pnas.orgresearchgate.net
Impact of 5-Methoxyl Substitution on Solubility and Potency Profiles
The introduction of a methoxy (B1213986) group at the 5-position of the 7-azaindole ring, creating PLX647(OMe) from its parent compound PLX647, was a deliberate chemical modification aimed at improving its physicochemical properties. pnas.orgresearchgate.netmdpi.com This substitution significantly enhances the aqueous solubility of the compound. pnas.orgresearchgate.netmdpi.com Specifically, the solubility of PLX647(OMe) was found to be 77 μM, a substantial increase from the 14 μM solubility of PLX647. pnas.orgresearchgate.netmdpi.com This improved solubility made PLX647(OMe) more suitable for co-crystallization studies with the FMS kinase, providing valuable structural insights into the binding mode. pnas.org
However, this modification came with a slight trade-off in terms of inhibitory potency against FMS. The IC50 value of PLX647(OMe) for FMS was 62 nM, indicating it is a slightly less potent inhibitor than PLX647, which has an IC50 of 28 nM for the same kinase. pnas.orgresearchgate.netmdpi.com Despite this modest reduction in potency, the significant gain in solubility was considered a favorable outcome for its use in certain experimental contexts, particularly for structural biology studies. pnas.org The 5-position of the 7-azaindole is solvent-accessible, which explains why a substitution at this site can influence solubility without drastically altering the core binding interactions. pnas.orgnih.gov
Comparative Analysis with Related Kinase Inhibitors (e.g., PLX647, Pexidartinib)
PLX647(OMe) is part of a series of related kinase inhibitors, and comparing it with its close analogs, PLX647 and Pexidartinib (B1662808) (PLX3397), provides a clearer understanding of its SAR.
PLX647 vs. PLX647(OMe): As previously discussed, the primary difference between these two compounds is the methoxy group at the 5-position of the azaindole in PLX647(OMe). This results in PLX647(OMe) having superior aqueous solubility but slightly reduced FMS inhibitory potency compared to PLX647. pnas.orgmdpi.com In terms of KIT inhibition, PLX647 has a reported IC50 of 16 nM. pnas.orgnih.govmedchemexpress.comimmune-system-research.comcaymanchem.commerckmillipore.com
Pexidartinib vs. PLX647(OMe): Pexidartinib represents a further optimization of this chemical series. To enhance the inhibitory potency against FMS, the methoxy group of PLX647(OMe) was replaced with a chlorine atom, yielding Pexidartinib. mdpi.com This modification resulted in a significant improvement in FMS inhibition, with Pexidartinib demonstrating an IC50 of 13 nM. mdpi.com Pexidartinib was found to be significantly more potent than PLX647 when assayed against cells dependent on the CSF1 receptor. nih.gov However, both Pexidartinib and PLX647 showed comparable inhibition of KIT-dependent cellular processes. nih.gov
This comparative analysis highlights the fine-tuning of the inhibitor's properties through subtle chemical modifications, balancing potency, selectivity, and physicochemical characteristics like solubility.
| Compound | FMS IC50 (nM) | KIT IC50 (nM) | Aqueous Solubility (μM) |
|---|---|---|---|
| PLX647 | 28 | 16 | 14 |
| PLX647(OMe) | 62 | Not explicitly stated | 77 |
| Pexidartinib | 13 | Not explicitly stated | Not explicitly stated |
Molecular Modeling and Docking Studies for Binding Mode Prediction
Molecular modeling and docking studies have been instrumental in predicting and understanding the binding mode of PLX647(OMe) and its analogs. The crystal structure of the FMS kinase domain in complex with PLX647(OMe) (PDB ID: 4HW7) confirms that the inhibitor binds in the ATP-binding pocket. embl.deebi.ac.ukrcsb.org These studies reveal that the 7-azaindole moiety forms two crucial hydrogen bonds with the hinge residues of the kinase. researchgate.netmdpi.com
Docking analyses show that PLX647(OMe) stabilizes the DFG-out conformation of FMS, an inactive state of the kinase. pnas.orgresearchgate.net In this conformation, the juxtamembrane domain of FMS is displaced by the inhibitor. pnas.orgresearchgate.net In contrast, when its parent compound, PLX647, binds to KIT, it stabilizes the auto-inhibited state where the juxtamembrane domain forms part of the inhibitor binding surface. pnas.orgresearchgate.net The trifluoromethyl-phenylmethylamino tails of both PLX647 and PLX647(OMe) adopt slightly different orientations within the two kinase complexes, which correlates with the different conformational states of the juxtamembrane domains. researchgate.net These computational and structural studies provide a detailed atomic-level view of the interactions that govern the inhibitor's potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Approaches
While specific QSAR studies focusing solely on PLX647(OMe) are not extensively detailed in the provided context, the principles of QSAR are evident in the developmental progression of this inhibitor series. The systematic modification of the 7-azaindole scaffold and the analysis of the resulting changes in potency and solubility represent a practical application of SAR principles, which are the foundation of QSAR. researchgate.netmdpi.com
The evolution from PLX070 to PLX647, and subsequently to PLX647(OMe) and Pexidartinib, demonstrates a clear, albeit qualitative, structure-activity relationship. researchgate.netmdpi.com For instance, the replacement of the 3-methoxybenzyl group in PLX070 with a pyridine-containing moiety in PLX647 led to potent FMS and KIT inhibition. researchgate.netmdpi.com Further substitution at the 5-position of the azaindole ring (methoxy in PLX647(OMe), chloro in Pexidartinib) allowed for the fine-tuning of solubility and potency. mdpi.com These relationships, which link specific structural changes to biological activity, could be used to build a QSAR model for predicting the activity of novel, related compounds. The broader field of kinase inhibitor design frequently employs QSAR to rationalize the effects of different substituents on inhibitor binding and to guide the synthesis of more effective molecules. nih.gov
Advanced Research Methodologies and Analytical Approaches
Biochemical and Biophysical Techniques for Kinase Activity Assessment
The primary mechanism of action of PLX647(OMe) and its parent compound, PLX647, is the inhibition of specific protein kinases. To quantify this activity, researchers rely on a variety of biochemical and biophysical assays.
Biochemical Assays: These assays directly measure the enzymatic activity of kinases in the presence of the inhibitor. A common method involves quantifying the transfer of a phosphate (B84403) group from ATP to a substrate peptide. The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
For PLX647(OMe), in vitro enzymatic assays have been crucial in determining its inhibitory profile. It was found to be a slightly less potent inhibitor of FMS kinase compared to PLX647, with an IC50 of 0.062 μM (or 62 nM). pnas.orgmdpi.com In contrast, the parent compound, PLX647, exhibits IC50 values of 28 nM for FMS and 16 nM for KIT. medchemexpress.commerckmillipore.com Despite this slight reduction in potency, PLX647(OMe) offers significantly improved aqueous solubility, a critical property for experimental and potential therapeutic applications. pnas.orgmdpi.com The solubility of PLX647(OMe) is 77 μM, whereas PLX647 has a solubility of 14 μM. pnas.org
A broader screening of PLX647 against a panel of 400 kinases at a 1 μM concentration demonstrated its high selectivity for FMS and KIT. pnas.orgmedchemexpress.com Notable off-target inhibition was observed only for FLT3 and KDR, with IC50 values of 91 nM and 130 nM, respectively. medchemexpress.com
Biophysical Techniques: Techniques such as X-ray co-crystallography provide atomic-level insights into how inhibitors bind to their target kinases. The crystal structure of PLX647(OMe) in complex with FMS has been determined. pnas.org This structural data revealed that PLX647(OMe) binds to the "DFG-out" conformation of FMS, an inactive state of the kinase. researchgate.net This conformation-specific binding is a key feature of this class of inhibitors and is believed to contribute to their distinctive biological activity. pnas.org Specifically, the inhibitor displaces the juxtamembrane domain of FMS, which is not visible in the crystal structure. researchgate.net
Table 1: Biochemical and Biophysical Data for PLX647 and PLX647(OMe)
| Compound | Target Kinase | IC50 (nM) | Aqueous Solubility (μM) | Binding Conformation |
|---|---|---|---|---|
| PLX647 | FMS | 28 | 14 | DFG-out |
| PLX647 | KIT | 16 | 14 | DFG-out, binds autoinhibited state |
| PLX647(OMe) | FMS | 62 | 77 | DFG-out |
Cell-Based Assays for Functional Validation of Target Inhibition
To understand the functional consequences of kinase inhibition by PLX647(OMe) and its parent compound within a cellular context, a variety of cell-based assays are employed. These assays are critical for validating that the biochemical activity observed in vitro translates to a desired biological effect in living cells.
Proliferation and Viability Assays: These assays measure the ability of a compound to inhibit the growth and survival of cancer cells that are dependent on the target kinase for their proliferation. For instance, PLX647 has been shown to potently inhibit the proliferation of cell lines engineered to be dependent on FMS and KIT signaling. medchemexpress.com It inhibited the growth of BCR-FMS expressing Ba/F3 cells with an IC50 of 92 nM and the corresponding BCR-KIT expressing cells with an IC50 of 180 nM. medchemexpress.com Furthermore, it demonstrated potent inhibition of MV4-11 cells, which express the constitutively active FLT3-ITD mutation, with an IC50 of 110 nM. pnas.orgmedchemexpress.com In contrast, it showed minimal inhibition of Ba/F3 cells expressing BCR-KDR (IC50 = 5 μM). pnas.orgmedchemexpress.com
| Cell Line | Target Pathway | PLX647 IC50 (nM) |
| M-NFS-60 | FMS | 380 |
| M-07e | KIT | 230 |
| BCR-FMS Ba/F3 | FMS | 92 |
| BCR-KIT Ba/F3 | KIT | 180 |
| MV4-11 | FLT3-ITD | 110 |
Functional Assays: Beyond proliferation, other functional assays are used to assess the impact of the inhibitor on specific cellular processes regulated by the target kinase. For example, PLX647 was shown to inhibit osteoclast differentiation with an IC50 of 0.17 μM. medchemexpress.commerckmillipore.com This is a key process regulated by FMS signaling.
Advanced Imaging Techniques in Preclinical Disease Models
Advanced imaging techniques are indispensable for visualizing and quantifying the effects of PLX647(OMe) and related compounds in preclinical disease models, typically in animals. These non-invasive methods allow for the longitudinal monitoring of tumor growth, metastasis, and the impact on the tumor microenvironment.
While specific studies detailing advanced imaging with PLX647(OMe) are not prevalent, the closely related compound PLX3397 (a CSF1R inhibitor) has been studied using such techniques. researchgate.net For instance, in preclinical models of tenosynovial giant-cell tumor, imaging was used to monitor the regression of tumor volume following treatment. researchgate.net Similarly, in models of neurodegenerative diseases like Alzheimer's, Parkinson's, and ALS, imaging can be used to assess the depletion of microglia in the brain following treatment with CSF1R inhibitors that can cross the blood-brain barrier, such as PLX647. nih.gov
Immunohistochemistry (IHC) is another powerful imaging-based technique used in preclinical studies. In a rat model of breast cancer bone metastases, IHC with an antibody against TRAP5b (a marker of osteoclasts) demonstrated that PLX647 treatment led to a significant inhibition of osteolysis. medchemexpress.com Furthermore, staining for F4/80, a macrophage marker, showed a 77% reduction in macrophages in response to PLX647. medchemexpress.com
Proteomic and Transcriptomic Profiling in Response to PLX647(OMe) Treatment
To gain a comprehensive, unbiased understanding of the cellular response to PLX647(OMe), researchers utilize "omics" technologies, including proteomics and transcriptomics. These approaches allow for the large-scale analysis of proteins and gene expression, respectively, providing a global view of the molecular changes induced by the compound.
Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the levels and phosphorylation status of thousands of proteins following drug treatment. This can help to confirm on-target effects, identify off-target activities, and uncover mechanisms of drug resistance. For example, a kinase inhibitor pulldown (KiP) assay coupled with mass spectrometry can be used to profile the kinome and assess which kinases are engaged by an inhibitor in a cellular context. biorxiv.org While specific proteomic studies on PLX647(OMe) are not widely published, this methodology is a standard approach in kinase inhibitor research. nih.govmdpi.comnih.govbiorxiv.org
Transcriptomics: Transcriptomic profiling, typically using techniques like RNA sequencing (RNA-seq), measures the changes in messenger RNA (mRNA) levels across the entire genome. This provides insights into the downstream signaling pathways that are affected by the inhibitor. For instance, transcriptomic analysis of tumors treated with a kinase inhibitor can reveal the upregulation or downregulation of genes involved in cell cycle, apoptosis, and immune response. biorxiv.orgnih.govnih.gov
Computational Chemistry and Bioinformatics in Drug Discovery Research
Computational approaches are integral to modern drug discovery and have played a role in the development and understanding of compounds like PLX647(OMe). ufz.decbbio.onlineumd.edumdpi.com
Computational Chemistry: This field uses computer simulations and modeling to predict how a molecule will interact with its target protein. Molecular docking studies, for example, can predict the binding pose of an inhibitor in the active site of a kinase, helping to guide the design of more potent and selective compounds. The development of PLX647 involved a scaffold-based discovery approach, which often utilizes computational tools to explore different chemical modifications. researchgate.net The initial identification of the 7-azaindole (B17877) scaffold was part of a campaign that combined low-affinity enzymatic screening with crystallographic characterization of hits. researchgate.net
Bioinformatics: Bioinformatics tools are essential for analyzing the large datasets generated by proteomic and transcriptomic experiments. ufz.decbbio.onlineumd.edu These tools help to identify statistically significant changes in protein and gene expression, map these changes to specific signaling pathways, and generate hypotheses about the drug's mechanism of action. For example, gene set enrichment analysis can reveal which biological pathways are most significantly altered by drug treatment. nih.gov
Future Directions and Translational Research Perspectives Preclinical Focus
Exploration of Novel Therapeutic Indications Based on FMS/KIT Modulation
The dual inhibition of the FMS and KIT kinase pathways holds significant therapeutic potential across a range of diseases, primarily in inflammation and oncology. nih.govimmune-system-research.comresearchgate.netpnas.org Preclinical studies involving the parent compound, PLX647, have demonstrated efficacy in models of inflammatory conditions and cancer. nih.govimmune-system-research.com These investigations have shown that inhibiting FMS and KIT can block the activation, proliferation, and migration of key cell populations such as macrophages, osteoclasts, and mast cells. nih.govresearchgate.net
Notable preclinical indications explored with the parent compound PLX647 include:
Inflammatory Diseases : In a mouse model of collagen-induced arthritis, PLX647 was shown to inhibit disease progression, including cartilage damage and bone erosion. nih.gov It also reduced macrophage accumulation in a model of acute kidney inflammation and suppressed the release of inflammatory cytokines like TNF-α and IL-6 following an LPS challenge. nih.govmedchemexpress.com
Cancer-Related Bone Disease : PLX647 demonstrated the ability to protect against cancer-induced bone erosion and reduce associated pain in a rat model of breast cancer bone metastasis. nih.govmerckmillipore.com This effect is attributed to the inhibition of osteoclasts, which are dependent on FMS signaling. nih.gov
Oncology : By targeting FMS, inhibitors like PLX647 have the potential to reprogram the tumor microenvironment by depleting tumor-associated macrophages (TAMs), which can foster tumor growth and treatment resistance. nih.gov Furthermore, inhibition of mutated KIT is a validated strategy in certain cancers. immune-system-research.com
While these findings underscore the promise of dual FMS/KIT inhibition, dedicated preclinical studies to explore novel therapeutic indications for PLX647(OMe) itself have not been reported in the available scientific literature. Its role has been confined to that of a structural biology tool rather than a therapeutic candidate for in vivo disease models.
Development of Advanced PLX647(OMe) Analogs with Refined Specificity
The development of PLX647(OMe) is a clear example of scaffold-based drug design, where a core chemical structure is systematically modified to improve specific properties. pnas.org PLX647(OMe) was itself developed as a direct analog of PLX647. The primary goal of this specific modification was not to refine kinase specificity but to enhance physicochemical properties for research purposes. nih.govpnas.org
A methoxy (B1213986) group was introduced at the 5-position of the 7-azaindole (B17877) core of PLX647 to create PLX647(OMe). researchgate.net This alteration resulted in a significant improvement in aqueous solubility, which was a crucial factor for enabling successful co-crystallization with the FMS kinase domain. nih.govpnas.org This strategic chemical modification highlights a key step in modern drug discovery, where analogs are created to overcome specific experimental hurdles.
The evolution of this chemical series continued beyond PLX647(OMe). To improve inhibitory potency, a subsequent analog, pexidartinib (B1662808) (PLX3397), was developed by replacing the methoxy group of PLX647(OMe) with a chloro group. researchgate.netnewdrugapprovals.org This modification enhanced the inhibition of the FMS kinase (also known as CSF1R) and led to a compound that would advance into clinical trials. researchgate.netnewdrugapprovals.org Therefore, PLX647(OMe) served as a critical intermediate step in a lineage of compounds, providing structural insights that guided the development of more potent successors. researchgate.net
Table 1: Comparative Properties of PLX647 and its Analogs
| Compound | Key Structural Difference from PLX647 | FMS (CSF1R) IC₅₀ | Aqueous Solubility | Primary Role |
|---|---|---|---|---|
| PLX647 | - | 28 nM pnas.org | 14 µM pnas.org | Lead preclinical compound |
| PLX647(OMe) | Addition of a 5-methoxy group researchgate.net | 62 nM pnas.orgresearchgate.net | 77 µM pnas.orgresearchgate.net | Structural biology tool |
| Pexidartinib (PLX3397) | Replacement of 5-methoxy with 5-chloro researchgate.net | 13 nM researchgate.net | Not Reported | Clinical development candidate |
Combination Therapies in Preclinical Models for Enhanced Efficacy
The rationale for using dual FMS/KIT inhibitors in combination therapies is strong, particularly in oncology. nih.gov FMS inhibition can disrupt the supportive tumor microenvironment by targeting macrophages, potentially rendering tumors more susceptible to standard chemotherapies or immunotherapies. nih.gov Similarly, targeting KIT can directly inhibit cancer cell growth in tumors driven by KIT mutations. immune-system-research.com Preclinical studies with other kinase inhibitors have validated the approach of combining targeted agents with cytotoxic drugs to achieve synergistic effects and potentially use lower, less toxic doses of chemotherapy. cam.ac.uk
However, there are no specific preclinical studies reported that investigate PLX647(OMe) in combination with other therapeutic agents. The research on combination strategies for this chemical series has focused on its parent compound, PLX647, and the clinical candidate, pexidartinib. nih.gov The potential for PLX647(OMe) in this context remains purely theoretical, extrapolated from the findings related to its close chemical relatives.
Elucidating Resistance Mechanisms to FMS/KIT Inhibition in Research Settings
Resistance to kinase inhibitors is a significant challenge in targeted cancer therapy. kuleuven.bemdpi.commdpi.com Mechanisms of resistance are varied and can include:
Secondary Mutations : The target kinase can acquire new mutations that prevent the inhibitor from binding effectively while preserving kinase activity. scienceopen.com
Activation of Bypass Pathways : Cancer cells can adapt by upregulating alternative signaling pathways to circumvent the blocked FMS or KIT pathway, thereby restoring signals for growth and survival. mdpi.comscienceopen.com
Aberrations in Downstream Signaling : Mutations in proteins that operate downstream of FMS and KIT can also lead to resistance. scienceopen.com
Histologic Transformation : In some cases, the tumor may change its cellular identity to a type that is no longer dependent on the targeted kinase. scienceopen.com
While these are well-established principles in the field of kinase inhibitor resistance, specific studies to elucidate resistance mechanisms to PLX647(OMe) have not been published. Research in this area would typically involve generating resistant cell lines in vitro through prolonged exposure to the drug and then using genomic and proteomic techniques to identify the adaptive changes. kuleuven.be Such investigations have not been reported for PLX647(OMe), as its primary application was not in long-term cell-based assays.
Contribution to the Understanding of Kinase Biology and Disease Pathogenesis
The most significant and direct contribution of PLX647(OMe) to science lies in the field of structural and kinase biology. nih.govpnas.orgresearchgate.net Protein crystallization is a difficult process that is often hampered by poor compound solubility. nih.gov PLX647(OMe) was specifically synthesized to overcome this barrier. nih.govpnas.org Its aqueous solubility of 77 μM, more than five times that of its parent compound PLX647, made it a much more suitable tool for co-crystallization experiments. nih.govpnas.orgresearchgate.net
The use of PLX647(OMe) enabled researchers to successfully determine the high-resolution crystal structure of the FMS kinase domain in complex with the inhibitor (PDB ID: 4HW7). nih.govrcsb.org This structural data provided critical, atomic-level insights into how this class of inhibitors functions:
Binding to the Inactive State : The structure revealed that PLX647(OMe) binds to the inactive "DFG-out" conformation of the FMS kinase. researchgate.net This is a specific conformational state where the conserved Aspartate-Phenylalanine-Glycine (DFG) motif is flipped, which is a characteristic of Type II kinase inhibitors. frontiersin.org
Displacement of the Juxtamembrane Domain : The crystal structure showed that the inhibitor displaces the juxtamembrane domain of FMS, a region that plays a key role in the kinase's activation. nih.govresearchgate.net This binding mode is distinct from that of other kinase inhibitors like imatinib. pnas.org
By providing a detailed map of the molecular interactions between the inhibitor and the FMS kinase, the PLX647(OMe)-FMS co-crystal structure has been invaluable. nih.govresearchgate.net It has deepened the fundamental understanding of FMS kinase regulation and has provided a structural blueprint for the rational, structure-based design of new and improved FMS and KIT inhibitors, as exemplified by the subsequent development of pexidartinib. pnas.orgresearchgate.net This contribution underscores the vital role that specialized chemical tools like PLX647(OMe) play in advancing disease-relevant biological understanding and facilitating the development of next-generation therapeutics.
Q & A
Q. What is the mechanism of action of PLX647(OMe) as a dual FMS/KIT inhibitor, and how does this inform experimental design?
PLX647(OMe) inhibits FMS (CSF1R) and KIT tyrosine kinases with IC50 values of 28 nM and 16 nM, respectively . To study its mechanism, researchers should employ kinase activity assays (e.g., fluorescence-based or radiometric) to validate target engagement. Include dose-response curves to confirm potency and selectivity. For cellular models, use macrophage-dependent systems (e.g., tumor-associated macrophage co-cultures) to assess FMS inhibition or mast cell lines for KIT activity .
Q. What in vitro assays are recommended to evaluate PLX647(OMe)'s inhibitory efficacy?
Standard assays include:
- Cell viability assays (e.g., MTT or ATP-luminescence) using cancer cell lines sensitive to FMS/KIT signaling (IC50 ≈ 0.068 μM in some models) .
- Phosphorylation assays (Western blot/ELISA) to measure downstream targets like STAT3 or MAPK.
- Primary cell models , such as bone marrow-derived macrophages, to assess CSF1R-dependent differentiation .
Q. How should researchers ensure reproducibility when synthesizing PLX647(OMe) derivatives?
Follow strict protocols for purity verification (HPLC ≥95%), structural confirmation (NMR, HRMS), and storage (2–8°C in inert atmosphere) . For novel derivatives, document synthetic steps in detail, including solvent ratios, reaction times, and purification methods. Cross-reference characterization data with established databases (e.g., PubChem) to avoid misidentification .
Advanced Research Questions
Q. How can PLX647(OMe) be integrated into combination therapies to overcome resistance to immune checkpoint inhibitors (ICIs)?
Preclinical studies in B16-IDO melanoma models show that PLX647 (800 ppm in rodent chow) depletes myeloid-derived suppressor cells (MDSCs) and synergizes with anti-CTLA-4/PD-1 antibodies . Methodological considerations:
- Use syngeneic tumor models with immune-competent hosts.
- Monitor T-cell infiltration via flow cytometry (CD8<sup>+</sup> markers).
- Validate IDO overexpression in tumors to ensure mechanistic relevance.
Q. What methodological considerations are critical when analyzing contradictory efficacy data across cancer models?
Contradictions may arise from:
- Model-specific factors : PLX647 shows efficacy in IDO-overexpressing melanomas but not in control B16 models . Use RNA-seq to profile tumor microenvironments for CSF1R/MDSC signaling.
- Dosing variability : Ensure consistent administration (e.g., chow-based vs. oral gavage) and measure plasma concentrations via LC-MS .
- Data normalization : Apply statistical corrections for batch effects and use standardized metrics (e.g., tumor volume vs. survival curves) .
Q. What strategies optimize the pharmacokinetic (PK) profile of PLX647(OMe) in preclinical studies?
- Formulation : Use methylcellulose-based suspensions for oral dosing or implantable pellets for sustained release .
- Bioavailability testing : Compare AUC (area under the curve) values between administration routes.
- Metabolite profiling : Identify active metabolites via mass spectrometry to adjust dosing regimens .
Methodological Frameworks
Q. How can researchers apply the FINER criteria to design studies involving PLX647(OMe)?
- Feasible : Prioritize assays with established protocols (e.g., IC50 determination ).
- Novel : Investigate understudied contexts (e.g., PLX647 in non-melanoma cancers).
- Ethical : Adhere to ARRIVE guidelines for animal studies.
- Relevant : Align with translational goals, such as reversing ICI resistance .
Q. What statistical methods address variability in PLX647(OMe) response data?
- Use mixed-effects models to account for inter-animal variability.
- Apply Benjamini-Hochberg correction for high-throughput datasets (e.g., phosphoproteomics).
- Report confidence intervals for IC50 values to quantify assay precision .
Data Integrity and Reporting
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?
Q. What are the best practices for reporting PLX647(OMe) studies to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
